molecular formula C5H2ClFN4O2S B1588623 6-Chloro-1H-Purine-2-sulfonyl fluoride CAS No. 2706-92-5

6-Chloro-1H-Purine-2-sulfonyl fluoride

Cat. No.: B1588623
CAS No.: 2706-92-5
M. Wt: 236.61 g/mol
InChI Key: QVUAWHQMKAWAFB-UHFFFAOYSA-N
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Description

6-Chloro-1H-Purine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClFN4O2S and a molecular weight of 236.61 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-Purine-2-sulfonyl fluoride typically involves the reaction of 6-chloropurine with sulfonyl fluoride reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction temperature is maintained at low to moderate levels to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-Purine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted purine derivatives, sulfonic acids, and various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-1H-Purine-2-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1H-Purine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This inhibition can lead to the disruption of metabolic pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-Purine-2-sulfonyl fluoride is unique due to the presence of both chlorine and fluorine atoms, as well as the sulfonyl fluoride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

6-chloro-7H-purine-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN4O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUAWHQMKAWAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)S(=O)(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90422373
Record name 6-Chloro-7H-purine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2706-92-5
Record name 2706-92-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-7H-purine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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